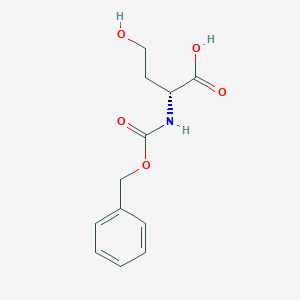

Cbz-D-Homoserine

Descripción general

Descripción

Cbz-D-Homoserine, also known as N-[(phenylmethoxy)carbonyl]-D-homoserine, is an organic compound with the molecular formula C14H15NO5 and a molecular weight of 281.27 g/mol . It is a solid substance that is soluble in some organic solvents such as methanol and methylene chloride . This compound is primarily used in organic synthesis as a reagent and intermediate .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cbz-D-Homoserine can be synthesized from D-homoserine and benzyl chloroformate . The reaction typically involves the protection of the amino group of D-homoserine with benzyl chloroformate under basic conditions, resulting in the formation of carbobenzoxyhomoserine.

Industrial Production Methods

While specific industrial production methods for carbobenzoxyhomoserine are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps such as purification and crystallization to obtain the desired product in high purity.

Análisis De Reacciones Químicas

Types of Reactions

Cbz-D-Homoserine undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemical Applications

1. Organic Synthesis:

Cbz-D-Homoserine serves as a crucial building block in organic synthesis. Its structure allows for various modifications, making it a versatile precursor for more complex molecules. The benzyl carbamate (Cbz) protecting group enhances stability and selectivity during reactions, facilitating the synthesis of peptides and other organic compounds.

2. Synthesis of Non-Canonical Amino Acids:

The compound is used to synthesize non-canonical amino acids like azidohomoalanine (AHA), which are valuable in bioconjugation and labeling studies. AHA can replace methionine in proteins, allowing researchers to study protein interactions and functions in cellular environments .

Biological Applications

1. Quorum Sensing Studies:

this compound is involved in bacterial quorum sensing, a communication mechanism that regulates gene expression based on cell density. It acts as a quorum sensing inhibitor by interfering with the LuxR-type proteins that regulate this process.

2. Antimicrobial Research:

Research indicates that this compound can inhibit quorum sensing pathways in Gram-negative bacteria, potentially leading to novel antimicrobial therapies. By disrupting bacterial communication, it may reduce virulence and biofilm formation, making infections easier to treat .

Medical Applications

1. Targeting Fungal Infections:

Studies have shown that this compound analogs can inhibit enzymes involved in methionine biosynthesis in fungi such as Candida albicans. This inhibition can lead to antifungal activity, representing a promising avenue for developing new antifungal agents .

2. Cancer Research:

In cancer studies, compounds similar to this compound have been evaluated for their ability to modulate cellular pathways involved in tumor growth and metastasis. The potential to design inhibitors targeting specific metabolic pathways presents a significant opportunity for therapeutic development .

Industrial Applications

1. Chemical Intermediates:

In industrial settings, this compound is utilized as a chemical intermediate in the production of various materials. Its stability and reactivity make it suitable for large-scale synthesis processes.

2. Development of Novel Materials:

The compound's unique properties enable its use in creating novel materials with specific functionalities, such as biodegradable polymers or specialty chemicals used in pharmaceuticals and cosmetics.

Case Studies

Mecanismo De Acción

The mechanism of action of carbobenzoxyhomoserine involves its interaction with specific molecular targets and pathways. It acts as a protecting group for amino acids, preventing unwanted reactions during synthesis. The compound’s effects are mediated through its ability to form stable intermediates, which can be further manipulated in subsequent reactions.

Comparación Con Compuestos Similares

Cbz-D-Homoserine can be compared with other similar compounds such as:

N-Carbobenzoxy-D-homoserine: Similar in structure and used for similar purposes.

Carbobenzoxy-L-homoserine: Another stereoisomer with comparable applications.

Carbobenzoxyalanine: Used in peptide synthesis and as a protecting group.

The uniqueness of carbobenzoxyhomoserine lies in its specific reactivity and stability, making it a valuable compound in organic synthesis.

Actividad Biológica

Cbz-D-Homoserine, a derivative of homoserine, has garnered attention for its potential biological activities, particularly in the context of microbial interactions and therapeutic applications. This article reviews the current understanding of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a carbobenzoxy (Cbz) group attached to the D-homoserine backbone. This modification enhances its stability and bioactivity compared to unmodified homoserine.

The biological activity of this compound can be attributed to several mechanisms:

- Quorum Sensing Inhibition : this compound has been shown to interfere with quorum sensing (QS) in various bacterial species. For instance, it competes with natural acyl-homoserine lactones (AHLs) for binding to QS receptors, thereby modulating virulence traits in pathogens like Pseudomonas aeruginosa .

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in microbial metabolism. For example, it has been studied as an inhibitor of O-acetyl-L-homoserine sulfhydrylase in Candida albicans, which is crucial for methionine biosynthesis .

- Antifungal Activity : The compound exhibits antifungal properties by targeting enzymes essential for fungal growth. The inhibition of Met15p in C. albicans leads to reduced viability under methionine-limiting conditions, highlighting its potential as an antifungal agent .

Table 1: Summary of Biological Activities of this compound

Case Study: Inhibition of Quorum Sensing in Pseudomonas aeruginosa

A study demonstrated that this compound significantly reduced the production of virulence factors in P. aeruginosa. Using a LasR-based bioreporter assay, researchers quantified the decrease in QS-controlled light activity and other virulence traits such as protease activity and pyocyanin production . This suggests that this compound could be developed as a QS inhibitor for therapeutic applications.

Case Study: Antifungal Properties Against Candida albicans

In another investigation, this compound's effectiveness as an antifungal agent was evaluated by measuring its impact on Met15p activity. The compound was found to inhibit this enzyme, leading to decreased growth rates in fungal cultures lacking sufficient methionine. The study highlighted the potential for using this compound in combination therapies to enhance antifungal efficacy .

Propiedades

IUPAC Name |

(2R)-4-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c14-7-6-10(11(15)16)13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXPAGGJJMSWLC-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70194046 | |

| Record name | Carbobenzoxyhomoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41088-85-1 | |

| Record name | Carbobenzoxyhomoserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041088851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbobenzoxyhomoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.